molecular formula C11H22N2O2 B2400262 tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate CAS No. 2199214-46-3

tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate

Cat. No.: B2400262
CAS No.: 2199214-46-3
M. Wt: 214.309
InChI Key: BSSYZMZEARMCMK-LLVKDONJSA-N
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Description

Historical Development of Piperidine Chemistry

Piperidine, a six-membered heterocyclic amine (C₅H₁₁N), was first isolated in 1850 by Scottish chemist Thomas Anderson and independently characterized by French chemist Auguste Cahours in 1852 via nitric acid-mediated degradation of piperine from black pepper. Its name derives from the genus Piper, reflecting its natural occurrence in pepper alkaloids. Piperidine’s structural simplicity and conformational flexibility—adopting chair conformations with axial or equatorial N–H orientations—have made it a cornerstone in heterocyclic chemistry. Industrially, piperidine is synthesized via pyridine hydrogenation over molybdenum disulfide catalysts, while natural derivatives like piperine (spicy component of black pepper) and coniine (toxic alkaloid from poison hemlock) underscore its biological relevance.

Key Milestones:

  • 1850–1852 : Isolation and characterization of piperidine.
  • 20th Century : Development of industrial hydrogenation methods for pyridine-to-piperidine conversion.
  • 21st Century : Emergence of asymmetric synthesis techniques for substituted piperidines.

Significance of 3-Substituted Piperidine Derivatives

3-Substituted piperidines are pharmacologically critical due to their presence in bioactive molecules (Table 1). For example:

  • (−)-Preclamol : Dopamine agonist for Parkinson’s disease.
  • Niraparib : PARP inhibitor used in oncology.
  • DPP-IV inhibitors : Antidiabetic agents.

Synthetic challenges arise from the need for stereochemical control at C3. Traditional methods relied on pyridine reduction or nucleophilic additions to pyridinium salts, but these often lack regioselectivity. Modern approaches employ asymmetric catalysis, such as Rh-catalyzed reductive Heck reactions or ring expansions of prolinols, to install substituents enantioselectively.

Table 1: Bioactive 3-Substituted Piperidines

Compound Application Key Synthetic Method
(−)-Preclamol Antipsychotic Rh-catalyzed carbometalation
Niraparib Anticancer Partial pyridine reduction
DPP-IV inhibitors Antidiabetic Aziridinium ring expansion

Importance of tert-Butyloxycarbonyl (Boc) Protection in Amino Chemistry

The Boc group (tert-butyloxycarbonyl) is a cornerstone in amine protection due to its:

  • Acid lability : Removable via trifluoroacetic acid (TFA) or HCl, orthogonal to base-stable groups (e.g., Fmoc).
  • Steric bulk : Shields amines from undesired nucleophilic or oxidative reactions.
  • Versatility : Compatible with aqueous conditions using di-tert-butyl dicarbonate (Boc₂O) and bases like NaOH.

Mechanism of Boc Protection/Deprotection:

  • Protection : Amine nucleophilic attack on Boc₂O, releasing CO₂.
  • Deprotection : Acid-mediated cleavage generates a stabilized tert-butyl cation, yielding the free amine.

Applications in Piperidine Chemistry :

  • Enables selective functionalization of piperidine nitrogen during multistep syntheses.
  • Facilitates chiral resolution of 3-amino-piperidines via temporary N-protection.

Research Significance of (3R)-3-Amino-3-methyl-piperidine Derivatives

The title compound, tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate, is a chiral building block with two stereogenic centers (C1 and C3). Its significance stems from:

  • Synthetic Utility :

    • Intermediate for Niraparib and Preclamol.
    • Substrate for DPP-IV inhibitors via stereoretentive functionalization.
  • Stereochemical Complexity :

    • The (R)-configuration at C3 dictates biological activity; e.g., (R)-enantiomers show superior receptor binding in antipsychotics.
    • Methyl substitution at C3 enhances metabolic stability by limiting oxidative degradation.
  • Recent Advances :

    • Asymmetric Catalysis : Rh-catalyzed reductive Heck reactions achieve >96% enantiomeric excess (ee).
    • Ring Expansion : Prolinol-derived aziridinium intermediates enable C3 functionalization with kinetic control.

Case Study : Nishio et al. synthesized (R)-3-amino-3-methyl-piperidine derivatives as DPP-IV inhibitors, demonstrating 60% oral bioavailability in rats and dose-dependent efficacy. The Boc-protected intermediate allowed precise N-functionalization without racemization.

Properties

IUPAC Name

tert-butyl (3R)-3-amino-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSYZMZEARMCMK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-3-methyl-piperidine-1-carboxylate with appropriate reagents under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity of the compound .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group can lead to the formation of primary alcohols .

Scientific Research Applications

tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives are structurally diverse, with variations in substituents and ring systems profoundly influencing their physical, chemical, and pharmacological properties. Below is a detailed comparison of tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate with analogous compounds:

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Application/Notes Reference
This compound C11H22N2O2 214.31 3R-amino and methyl substituents; unmodified piperidine ring Analgesic drug intermediate; eco-friendly synthesis
tert-Butyl (S)-4-ethoxy-3,4-dihydrospiro[[2]benzopyran-1,4′-piperidine]-1′-carboxylate ((S)-14) C20H29NO4 347.4 Spirobenzopyran-ether system; ethoxy substituent Intermediate for complex heterocycles
tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate C17H24BrNO3 370.28 Bromobenzyloxy group at position 4 Potential kinase inhibitor precursor
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate Not provided ~500 (estimated) Nitropyrimidine and dibenzylamino groups Experimental anticancer agent

Pharmacological and Industrial Relevance

  • Bioactivity: The amino-methyl substitution in the target compound enhances its binding affinity to opioid receptors, making it superior for analgesic applications. In contrast, bromobenzyloxy or nitro-substituted derivatives are explored for kinase inhibition or anticancer activity .
  • Market Position : The target compound’s cost-effective synthesis and high purity give it a competitive edge over foreign analogs, which often require costly purification steps .

Biological Activity

tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

Property Details
Molecular Formula C₁₁H₂₂N₂O₂
Molar Mass 214.31 g/mol
Stereochemistry R configuration at the 3-position

The presence of the tert-butyl group imparts steric hindrance, influencing both the compound's reactivity and its interactions with biological targets.

This compound functions primarily as a ligand, interacting with specific enzymes and receptors within biological systems. Its mechanism of action involves:

  • Binding Affinity : The compound's structure allows it to bind selectively to certain receptors, modulating their activity.
  • Enzyme Interaction : It is utilized in studies of enzyme mechanisms, helping to elucidate protein-ligand interactions that are critical for drug development .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Potential : Studies have shown that derivatives of similar piperidine structures can inhibit cancer cell proliferation. For instance, compounds with structural similarities have demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines .
  • Pharmacological Applications : It serves as an intermediate in synthesizing pharmaceutical compounds, indicating its relevance in drug design and development.

Research Findings

Recent studies have focused on the synthesis and application of this compound in various fields:

  • Synthesis Techniques : The compound can be synthesized through controlled reactions involving appropriate reagents. This includes oxidation and reduction processes that modify its functional groups for enhanced biological activity.
  • Case Studies :
    • A study highlighted the use of similar piperidine derivatives in targeting specific cancer pathways, showing promising results in inhibiting tumor growth with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
    • Another investigation into enzyme inhibition revealed that structural modifications could significantly enhance binding affinity and selectivity towards specific targets, which is crucial for developing effective drugs .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Biological Activity
This compoundC₁₁H₂₂N₂O₂Enzyme interaction, anticancer potential
tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylateC₁₁H₂₂N₂O₂Varies based on stereochemistry
tert-butyl (3R)-3-hydroxy-3-methyl-piperidine-1-carboxylateC₁₁H₂₃N₂O₃Potentially different pharmacological effects

The differences in stereochemistry significantly influence their biological activities and interactions with molecular targets.

Q & A

Q. What are the key synthetic steps for tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Piperidine Ring Formation : Cyclization of precursors (e.g., amino alcohols) under basic conditions.

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or acetonitrile .

Amino Group Functionalization : Selective alkylation or coupling reactions (e.g., Buchwald-Hartwig amination) to install the methyl group at the 3R position.

  • Key Optimization : Use anhydrous solvents and controlled temperatures (0–25°C) to minimize racemization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
StepReagents/ConditionsPurposeYield Range
Boc ProtectionBoc₂O, DCM, 25°CProtect amine70–85%
AlkylationMethyl iodide, K₂CO₃, DMFInstall methyl group60–75%
Final DeprotectionHCl/dioxaneRemove Boc group>90%

Q. How is the compound characterized for purity and structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.0–3.5 ppm (piperidine protons), and δ 1.2–1.3 ppm (methyl group) confirm substituents .
  • ¹³C NMR : Signals for carbonyl (C=O, ~155 ppm) and quaternary carbons (~80 ppm for Boc group) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., 242.3 g/mol) .
  • Infrared Spectroscopy (IR) : Stretching bands at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
TechniqueKey DataPurpose
¹H NMRδ 1.45 (s, 9H, Boc), δ 3.2 (m, 2H, piperidine)Confirm substituents
HRMS[M+H]⁺ = 242.31Validate molecular formula
IR1682 cm⁻¹ (C=O)Identify Boc group

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for solvent handling .
  • Storage : Store at 2–8°C in airtight containers; incompatible with strong oxidizers (e.g., HNO₃, KMnO₄) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-specific catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation of intermediates .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers .
  • Analytical Control : Monitor optical rotation ([α]D²⁵) and chiral HPLC (e.g., Chiralpak AD-H column) .
ParameterOptimal ConditionImpact on Purity
Catalyst Loading5 mol% Ru-BINAP>98% ee
Reaction Temp0°CMinimize racemization

Q. What methodologies assess its interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .
AssayTargetObserved Kd (µM)
SPRKinase X0.45 ± 0.1
ITCProtease Y1.2 ± 0.3

Q. How to resolve contradictions in bioactivity data across assays?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound via HPLC and MS to exclude impurities .
  • Assay Conditions : Standardize buffer pH, ionic strength, and temperature across studies .
  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cellular viability (MTT assay) to confirm specificity .
Discrepancy SourceResolution StrategyExample
Impurity InterferenceRepurify via prep-HPLCRemove <2% byproduct
pH SensitivityUse 50 mM Tris buffer, pH 7.4Stabilize target

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